An In-depth Technical Guide to 2-(3-Hydroxyphenoxy)acetic acid (CAS No. 1878-83-7)
An In-depth Technical Guide to 2-(3-Hydroxyphenoxy)acetic acid (CAS No. 1878-83-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Hydroxyphenoxy)acetic acid, with the Chemical Abstracts Service (CAS) number 1878-83-7, is a member of the phenoxyacetic acid class of organic compounds. This family of molecules is of significant interest in the pharmaceutical and agrochemical industries. Phenoxyacetic acid derivatives are known to exhibit a range of biological activities, making them valuable scaffolds in drug discovery and development. This guide provides a comprehensive overview of the synthesis, potential biological applications, and analytical characterization of 2-(3-Hydroxyphenoxy)acetic acid, tailored for professionals in the scientific community.
Physicochemical Properties
The physicochemical properties of 2-(3-Hydroxyphenoxy)acetic acid are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not extensively published, the properties can be estimated based on its structure and comparison with the parent compound, phenoxyacetic acid.
| Property | Value | Source |
| CAS Number | 1878-83-7 | N/A |
| Molecular Formula | C₈H₈O₄ | N/A |
| Molecular Weight | 168.15 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| pKa | ~3.7 (estimated based on phenoxyacetic acid) | [1] |
| LogP | ~1.34 (estimated based on phenoxyacetic acid) | [2][3] |
| Water Solubility | Moderately soluble (predicted) | [4] |
| Melting Point | Not available | N/A |
| Boiling Point | Decomposes (predicted based on phenoxyacetic acid) | [2] |
Synthesis of 2-(3-Hydroxyphenoxy)acetic acid
The most direct and widely used method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. For the synthesis of 2-(3-Hydroxyphenoxy)acetic acid, resorcinol (1,3-dihydroxybenzene) and a haloacetic acid (such as chloroacetic acid) are the logical starting materials.
Proposed Synthetic Pathway: Williamson Ether Synthesis
Caption: Proposed Williamson ether synthesis of 2-(3-Hydroxyphenoxy)acetic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[7][8]
-
Preparation of the Phenoxide:
-
In a round-bottom flask equipped with a reflux condenser, dissolve resorcinol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). The excess base ensures the complete formation of the phenoxide. Gentle warming may be applied to facilitate dissolution.
-
-
Williamson Ether Synthesis:
-
To the solution of the sodium salt of resorcinol, add a solution of chloroacetic acid (1 equivalent) in water.
-
Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., 6M HCl) until the pH is acidic (test with litmus paper). The product, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
-
Purification:
-
Recrystallize the crude solid from hot water or a suitable organic solvent system (e.g., ethanol/water) to obtain the purified 2-(3-Hydroxyphenoxy)acetic acid.
-
Biological Activity and Potential Applications in Drug Development
Phenoxyacetic acid derivatives have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9] A particularly promising area of research is their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[10][11][12]
Role as a Potential COX-2 Inhibitor
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[11] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[13]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[14] The phenoxyacetic acid scaffold has been identified as a promising starting point for the design of such selective inhibitors.[12]
Caption: Inhibition of the COX-2 pathway by a potential selective inhibitor.
Given the established anti-inflammatory potential of the phenoxyacetic acid class, 2-(3-Hydroxyphenoxy)acetic acid represents a valuable candidate for screening and further development as a selective COX-2 inhibitor for the treatment of inflammatory conditions such as arthritis.
Analytical Characterization
The purity and identity of 2-(3-Hydroxyphenoxy)acetic acid can be determined using a combination of chromatographic and spectroscopic techniques.
Proposed Analytical Workflow
Caption: A typical analytical workflow for a synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for determining the purity of 2-(3-Hydroxyphenoxy)acetic acid.[15][16][17][18]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or a phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 210-220 nm, where the phenyl ring and carboxylic acid chromophores absorb.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.[19][20][21][22]
-
¹H NMR (Predicted):
-
A singlet for the methylene protons (-O-CH₂-COOH) is expected around 4.5-5.0 ppm.
-
The aromatic protons will appear as a complex multiplet in the region of 6.5-7.5 ppm.
-
A broad singlet for the carboxylic acid proton will be observed downfield (>10 ppm).
-
A singlet for the phenolic hydroxyl proton will also be present, with its chemical shift being dependent on the solvent and concentration.
-
-
¹³C NMR (Predicted):
-
The carbonyl carbon of the carboxylic acid is expected around 170-175 ppm.
-
The methylene carbon should appear around 65-70 ppm.
-
Aromatic carbons will resonate in the 100-160 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative ion mode would likely show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 167.03.
Conclusion
2-(3-Hydroxyphenoxy)acetic acid is a compound with significant potential in the field of drug discovery, particularly as a scaffold for the development of novel anti-inflammatory agents. Its synthesis via the well-established Williamson ether reaction is straightforward. The structural features of this molecule suggest that it may act as a selective COX-2 inhibitor, a highly sought-after property for anti-inflammatory drugs. This technical guide provides a foundation for researchers to synthesize, characterize, and evaluate the biological activity of 2-(3-Hydroxyphenoxy)acetic acid, paving the way for further investigation into its therapeutic potential.
References
-
Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Sabatino, P., et al. (2006). Synthesis and Biological Evaluation of 3-Alkoxy Analogues of Flavone-8-acetic Acid. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PubMed. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Unknown. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... PMC. Available at: [Link]
-
Abdel-Mottaleb, M. S. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. Available at: [Link]
-
PubChem. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]
-
da Silva, A. G., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid... Preprints.org. Available at: [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors... PubMed. Available at: [Link]
-
Stoyanov, N., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Kajay Remedies. (n.d.). 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Retrieved from [Link]
-
MiraCosta College. (n.d.). Chemistry 211 Experiment 4. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenoxyacetic acid. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
-
Unknown. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. IDOSI Publications. Available at: [Link]
- Google Patents. (n.d.). High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
-
NP-MRD. (n.d.). 13C NMR Spectrum... Retrieved from [Link]
-
Unknown. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Phenoxyacetic acid (FDB008245) - FooDB [foodb.ca]
- 4. dream.cnrs.fr [dream.cnrs.fr]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 9. jetir.org [jetir.org]
- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. helixchrom.com [helixchrom.com]
- 16. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. jchr.org [jchr.org]
- 18. CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol - Google Patents [patents.google.com]
- 19. preprints.org [preprints.org]
- 20. mdpi.com [mdpi.com]
- 21. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0257068) [np-mrd.org]
- 22. Acetic acid(64-19-7) 1H NMR spectrum [chemicalbook.com]
